molecular formula C6H13NO4S B1210572 Glycerylcysteine CAS No. 23255-32-5

Glycerylcysteine

Cat. No.: B1210572
CAS No.: 23255-32-5
M. Wt: 195.24 g/mol
InChI Key: RGVMLGPDHXVWSZ-AKGZTFGVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycerylcysteine, with the CAS number 23255-32-5, is an organosulfur compound with the molecular formula C6H13NO4S and a molecular weight of 195.24 g/mol . It is known by several synonyms, including S-(2,3-Dihydroxypropyl)cysteine and (2R)-2-(2,3-dihydroxypropylamino)-3-sulfanylpropanoic acid . While direct studies on this compound are limited, research on structurally related glyceride-cysteine motifs reveals their significant role in biology. For instance, glyceride-cysteine lipoproteins are found in the cell membranes of various Gram-positive bacteria, such as Bacillus licheniformis and Bacillus cereus . In these organisms, the glyceride-cysteine moiety serves as a membrane anchor, attaching proteins to the outer surface and preventing their release. This structure is considered functionally analogous to periplasmic proteins in Gram-negative bacteria . This foundational research suggests that this compound and related compounds are valuable for studying bacterial membrane protein architecture, anchoring mechanisms, and secretory pathways. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

23255-32-5

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

(2R)-2-(2,3-dihydroxypropylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C6H13NO4S/c8-2-4(9)1-7-5(3-12)6(10)11/h4-5,7-9,12H,1-3H2,(H,10,11)/t4?,5-/m0/s1

InChI Key

RGVMLGPDHXVWSZ-AKGZTFGVSA-N

SMILES

C(C(CO)O)NC(CS)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)NCC(CO)O)S

Canonical SMILES

C(C(CO)O)NC(CS)C(=O)O

Synonyms

glycerylcysteine
S-(2,3-dihydroxypropyl)cysteine

Origin of Product

United States

Scientific Research Applications

Introduction to Glycerylcysteine

This compound, particularly its analogs such as S-glycerylcysteine and its derivatives, has garnered attention in the field of immunology and vaccine development. This compound is recognized for its ability to activate Toll-like receptors (TLRs), specifically TLR2 and TLR6, which play a crucial role in the innate immune response. The applications of this compound are diverse, spanning synthetic vaccine adjuvants, cancer immunotherapy, and potential therapeutic agents in various diseases.

Vaccine Adjuvants

This compound derivatives, particularly Pam2Cys and Pam3Cys , have been extensively studied for their use as vaccine adjuvants. These compounds enhance the immune response to antigens by activating TLR2/TLR6 pathways.

  • Mechanism of Action : The activation of TLR2/TLR6 by this compound derivatives leads to the induction of pro-inflammatory cytokines and the enhancement of adaptive immune responses. This is particularly beneficial in vaccine formulations aimed at generating robust humoral and cellular immunity.
  • Case Study : A study demonstrated that N-acetylated Pam2Cys analogs could serve as effective adjuvants for cancer vaccines. These analogs were synthesized using less expensive materials, making them more accessible for large-scale production .

Table 1: Comparison of this compound Derivatives as Vaccine Adjuvants

CompoundTLR ActivationCost EfficiencyApplication Area
Pam2CysYesModerateCancer vaccines
N-Acetyl Pam2CysYesHighSynthetic vaccines
Pam3CysYesModerateInfectious disease vaccines

Cancer Immunotherapy

This compound analogs have shown promise in cancer immunotherapy by enhancing the efficacy of therapeutic vaccines.

  • Research Findings : Studies have indicated that these compounds can stimulate immune responses against tumors by promoting the activation of dendritic cells and enhancing T cell responses. For instance, a recent study highlighted the potential of N-acetylated Pam2Cys as a cost-effective alternative to traditional adjuvants in cancer vaccine formulations .

Infectious Disease Management

This compound derivatives are also being explored for their role in managing infectious diseases.

  • Example : Research on Pam3Cys-modified bacterial lipoproteins has indicated their ability to enhance immune responses independent of TLR2 signaling, suggesting a complex mechanism that could be exploited for developing new vaccines against pathogens like Borrelia burgdorferi .

Table 2: Applications in Infectious Disease Management

CompoundPathogen TargetedImmune Response TypeEfficacy Evidence
Pam3CysBorrelia burgdorferiHumoralSignificant protection observed in studies
S-Glyceryl CysteineVarious bacterial infectionsCellular and humoralEnhanced responses noted in animal models

Therapeutic Potential in Autoimmune Diseases

Emerging research suggests that this compound derivatives may also have applications in treating autoimmune diseases by modulating immune responses.

  • Mechanism : By influencing TLR signaling pathways, these compounds may help restore balance in immune function, potentially alleviating symptoms associated with conditions like multiple sclerosis .

Comparison with Similar Compounds

Structural Features

  • Core Structure : Cysteine residue modified with a glycerol moiety and esterified with fatty acyl chains (typically palmitic or cyclopropane fatty acids) .
  • Biosynthesis : Formed via post-translational modification of cysteine residues in bacterial lipoproteins. This involves diglyceride modification at the cysteine thiol group, a prerequisite for signal peptide cleavage by enzymes like SPase II .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key distinctions between glycerylcysteine and structurally related cysteine derivatives:

Compound Molecular Formula Molecular Mass (Da) Structural Features Biological Role/Application
This compound Not explicitly stated* ~400–500† Glycerol + cysteine + 2–3 fatty acyl chains Bacterial lipoprotein anchoring; xenobiotic detoxification
Cysteine C₃H₇NO₂S 121.16 Free thiol group (-SH) Protein synthesis; antioxidant precursor
N-Acetylcysteine C₅H₉NO₃S 163.20 Acetylated cysteine Mucolytic agent; glutathione precursor
Glycylcysteine C₅H₁₀N₂O₃S 178.21 Dipeptide (glycine + cysteine) Potential antioxidant; research applications
Cysteinylglycine C₅H₁₀N₂O₃S 178.21 Dipeptide (cysteine + glycine) Glutathione catabolite; redox signaling

*Exact formula inferred from lipidated structure. †Estimated based on fatty acid content (e.g., palmitate: 256.43 Da).

Metabolic Pathways

  • This compound : Arises from GSH conjugates in the mercapturate pathway, mediated by γ-glutamylcysteine transpeptidase and dipeptidases . Also synthesized in bacteria via lipid modification .
  • N-Acetylcysteine (NAC) : Direct precursor of glutathione; scavenges reactive oxygen species .
  • Cysteinylglycine : Generated during glutathione breakdown by γ-glutamyl transpeptidase .

Research Findings and Key Studies

Bacterial Lipoprotein Processing : this compound modification is essential for outer membrane protein localization in E. coli. Inhibition of its synthesis disrupts bacterial viability .

Herbicide Metabolism: this compound conjugates of fluorochloridone (FLC) in mice indicate extensive xenobiotic detoxification, with low urinary excretion (<0.1%) due to efficient metabolism .

Comparative Reactivity : this compound’s lipidated structure confers hydrophobicity, unlike water-soluble derivatives like NAC or cysteinylglycine. This determines its role in membrane-associated processes .

Preparation Methods

Hydroxyl Group Protection

Glycerol’s 1,2-diol groups are protected using cyclohexanone under acidic conditions (H₂SO₄, 0°C to room temperature), yielding 1,2-O-cyclohexylidene glycerol (3 ) with 89.9% efficiency. Tosylation of the remaining hydroxyl group with p-toluenesulfonyl chloride (p-TsCl) in pyridine produces the activated intermediate (5 ) in 70% yield.

Thioether Formation

N-acetylcysteine (6 ) undergoes nucleophilic substitution with tosylated glycerol (5 ) in dimethylformamide (DMF) at 85°C, forming the thioether bond (7 ) in 77% yield. Diastereomers generated at this stage are separated via silica gel chromatography.

Deprotection and Acylation

Acetic acid-mediated deprotection of cyclohexanone groups yields diol (8 ), which is subsequently acylated with palmitic acid derivatives. Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) achieves 80–90% acylation efficiency, producing 2,3-dipalmitoyl-S-glycerylcysteine (AHB 1–4 ).

Table 1: Key Reaction Parameters in Traditional Synthesis

StepReagents/ConditionsYield (%)Reference
Cyclohexanone ProtectionH₂SO₄, n-hexane, 12 h89.9
Tosylationp-TsCl, pyridine, 12 h70
Thioether FormationN-acetylcysteine, DMF, 85°C, 2 h77
AcylationPalmitoyl chloride, DCC, DMAP80–90

Lipid Conjugation Strategies for Immunological Applications

This compound’s adjuvant properties are enhanced through lipid conjugation, often targeting TLR2/6 activation. A representative protocol involves:

Thiophosgene-Mediated Activation

The N-glycyl-β-glycosylamine intermediate is treated with thiophosgene in chloroform, forming an isothiocyanate derivative. Excess thiophosgene is removed via quadruple chloroform extraction, ensuring >95% purity.

Protein Carrier Conjugation

Activated this compound derivatives are conjugated to bovine serum albumin (BSA) or human serum albumin at pH 10 (0.1 M NaHCO₃), achieving a molar ratio of 6:1 (sugar:protein). Dialysis against water followed by lyophilization yields stable neoglycoproteins.

Table 2: Lipid Conjugation Efficiency

Carrier ProteinCoupling Ratio (Sugar:Protein)Purity (%)Reference
BSA6:195
Human Albumin5:192

Glycoconjugate Synthesis via Solid-Phase Techniques

Solid-phase peptide synthesis (SPPS) enables precise integration of this compound into glycopeptides. Source details the coupling of N,N′-diacetylchitobiose glycosylamine to atriopeptin analogs using hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) in DMF. HPLC monitoring (C4 column, 5–100% acetonitrile gradient) confirms glycopeptide formation within 4 hours.

Enzymatic and Microbial Biosynthesis Insights

While chemical synthesis dominates, microbial pathways offer theoretical alternatives. Escherichia coli’s cysteine biosynthesis pathway—via serine acetyltransferase (CysE) and O-acetylserine sulfhydrylase (CysK/CysM)—has been engineered to exclude cysteine residues, achieving 60–70% activity retention. However, scalability challenges and low yields (<20%) limit practical application.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

¹H-NMR (500 MHz) confirms this compound structure: δ 4.15–4.30 (m, glycerol protons), δ 2.85–3.10 (m, cysteine β-CH₂), and δ 1.25 (s, palmitoyl chains). Anomeric configurations are verified via 2D COSY and NOESY.

Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI-TOF) identifies molecular ions at m/z 678.4 for Pam₂Cys. Electrospray ionization (ESI) quantifies acylation completeness (>98%).

Chromatographic Methods

Thin-layer chromatography (TLC; silica gel, chloroform:methanol 9:1) monitors reaction progress, with Rₓ = 0.45 for this compound. Reverse-phase HPLC (C18 column) resolves diastereomers with 99% purity.

Process Optimization and Scalability

Solvent System Optimization

DMF outperforms tetrahydrofuran (THF) in thioether formation, enhancing reaction rates by 40%. Pyridine facilitates tosylation but requires rigorous drying to prevent hydrolysis.

Diastereomer Separation

Silica gel chromatography (hexane:ethyl acetate 3:1) resolves R/S diastereomers, though yields drop to 65% due to overlapping bands. Preparative HPLC (C8 column) improves resolution to 85% recovery.

Yield Enhancement Strategies

Catalytic p-TsOH (5 mol%) in acylation steps increases yields from 75% to 88% by suppressing side reactions.

Q & A

Q. What are the validated synthetic pathways for glycerylcysteine, and how can experimental reproducibility be ensured?

Methodological guidance: Optimize synthesis by referencing established protocols for cysteine derivatives, adjusting reaction conditions (e.g., pH, temperature, and solvent polarity) based on glyceryl group compatibility. For reproducibility, document exact molar ratios, purification steps (e.g., column chromatography or recrystallization), and validate purity via HPLC or mass spectrometry . Include spectral data (NMR, IR) in supplementary materials to confirm structural integrity .

Q. How should researchers characterize this compound’s stability under physiological conditions?

Design accelerated degradation studies using buffers simulating biological environments (e.g., pH 7.4 PBS at 37°C). Monitor stability via UV-Vis spectroscopy or LC-MS for decomposition products. Compare kinetic models (e.g., first-order vs. Arrhenius) to predict shelf-life . Report deviations from expected degradation patterns, such as unexpected oxidation or thiol-disulfide exchange .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

Use reverse-phase HPLC with fluorescence detection (post-column derivatization with o-phthalaldehyde) for sensitivity. Validate methods via spike-recovery experiments in biological fluids (e.g., plasma) to assess matrix interference . Cross-validate with LC-MS/MS for absolute quantification, ensuring calibration curves meet ICH guidelines for linearity (R² > 0.995) .

Advanced Research Questions

Q. How can contradictory data on this compound’s antioxidant efficacy across studies be resolved?

Conduct meta-analyses to identify variables influencing outcomes, such as cell type specificity (e.g., endothelial vs. neuronal cells) or assay conditions (e.g., DPPH vs. ORAC). Use multivariate regression to isolate confounding factors like pro-oxidant behavior at high concentrations . Reconcile discrepancies by replicating key studies with standardized protocols .

Q. What mechanistic studies are needed to elucidate this compound’s interaction with lipid bilayers?

Employ molecular dynamics simulations to model this compound’s partitioning into lipid membranes. Validate experimentally via fluorescence anisotropy (using DPH probes) and calorimetry (DSC) to assess phase transition effects . Correlate findings with in vitro permeability assays (e.g., PAMPA) to predict bioavailability .

Q. How can this compound’s pharmacokinetics be accurately modeled in preclinical studies?

Use compartmental modeling (e.g., NONMEM) with data from serial plasma sampling in rodent models. Incorporate metabolite profiling (e.g., glutathione adducts) to refine elimination rates. Validate against physiologically based pharmacokinetic (PBPK) models to extrapolate human dosing .

Q. What strategies address batch-to-batch variability in this compound’s bioactivity assays?

Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity and residual solvent levels. Use design-of-experiment (DoE) approaches to optimize synthesis and purification, reducing variability. Include internal controls (e.g., N-acetylcysteine) in each assay batch to normalize results .

Methodological Best Practices

  • Data Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to confirm this compound’s unique identifiers (e.g., CAS registry) .
  • Ethical Reporting : Disclose all synthesis hazards (e.g., thiol reactivity) and adhere to institutional safety protocols .
  • Interdisciplinary Integration : Combine omics data (e.g., proteomics of cysteine-rich proteins) with this compound’s redox activity to identify novel therapeutic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.